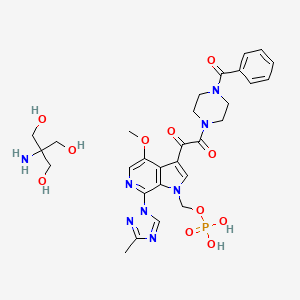
2-Iodo-4-(trifluoromethyl)benzaldehyde
概要
説明
Synthesis Analysis
The synthesis of related trifluoromethylated compounds is described in the first paper, where a copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes is used to produce trifluoromethylated naphthoquinones . This method represents a novel approach to introducing the trifluoromethyl group into aromatic compounds. Although not the same compound, the methodology could potentially be adapted for the synthesis of 2-Iodo-4-(trifluoromethyl)benzaldehyde.
Molecular Structure Analysis
The second paper provides information on the molecular structure of a related compound, 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde . It describes the crystal structure consisting of linear polymeric chains, directed by non-covalent O⋯I bonding. This insight into the structural assembly could be relevant when considering the molecular structure of 2-Iodo-4-(trifluoromethyl)benzaldehyde, as the presence of iodine and fluorine atoms can significantly influence the crystal packing and intermolecular interactions.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving benzaldehydes. For instance, the sixth paper describes the C-H heteroarylation of benzaldehydes using benziodoxolone hypervalent iodine reagents . This reaction is catalyzed by iridium or rhodium complexes and can introduce heteroaryl groups into the benzaldehyde framework under mild conditions. Such reactions are pertinent to the functionalization of benzaldehydes and could be applicable to 2-Iodo-4-(trifluoromethyl)benzaldehyde for further derivatization.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2-Iodo-4-(trifluoromethyl)benzaldehyde, they do provide information on similar compounds. The presence of the trifluoromethyl group is known to influence the acidity, lipophilicity, and metabolic stability of aromatic compounds . The iodine atom can also affect the reactivity, making the compound amenable to further functionalization through various organic reactions .
科学的研究の応用
1. Copolymerization in Material Science
2-Iodo-4-(trifluoromethyl)benzaldehyde is used in the synthesis of various copolymers. It is involved in the synthesis of fluoro-iodo, trifluoromethyl, and trifluoromethoxy ring-substituted isobutyl phenylcyanoacrylates. These substances are then copolymerized with styrene in solution with radical initiation, leading to copolymers with specific compositions and properties (Cimino et al., 2020).
2. Porphyrin Synthesis
This compound has been utilized in the efficient synthesis of 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, which is further employed in the synthesis of porphyrins, such as 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin. Porphyrins have potential applications in the formation of supramolecular assemblies (Leroy et al., 2004).
3. Chemical Functionalization
The compound is also significant in the chemical functionalization of other substances. For instance, it has been involved in selective deprotonation and subsequent carboxylation in the synthesis of pyridine derivatives (Cottet et al., 2004).
4. Synthesis of Fluorinated Microporous Polyaminals
In another application, 4-trifluoromethylbenzaldehyde, a related compound, is used to react with melamine to yield microporous polyaminal networks. These networks have increased surface areas and show high CO2 adsorption, making them potentially useful in environmental applications (Li et al., 2016).
5. Catalytic Asymmetric Synthesis
In the realm of catalytic chemistry, chiral triaminosulfonium salts, which involve the trifluoromethylation of benzaldehyde, are used for the synthesis of optically active alcohols. This demonstrates the compound's role in facilitating asymmetric reactions in organic synthesis (Kuroki & Iseki, 1999).
Safety and Hazards
将来の方向性
作用機序
Target of Action
2-Iodo-4-(trifluoromethyl)benzaldehyde is a trifluoromethylated organic building block that is commonly used in the preparation of agrochemical and pharmaceutical components . It has been used in the synthesis of spirocyclic compounds as MAGL inhibitors . Monoacylglycerol lipase (MAGL) is an enzyme that breaks down endocannabinoids in the body, and inhibiting this enzyme can lead to increased levels of endocannabinoids, which are involved in a variety of physiological processes.
Mode of Action
It is believed that the compound exerts its activity byinhibition of mitochondrial electron transport at the cytochrome bc (1) complex . This inhibition could potentially disrupt the energy production within the cell, leading to various downstream effects.
Biochemical Pathways
The biochemical pathways affected by 2-Iodo-4-(trifluoromethyl)benzaldehyde are likely related to its role as a MAGL inhibitor . By inhibiting MAGL, the compound could potentially increase the levels of endocannabinoids in the body, affecting various physiological processes such as pain sensation, mood, and memory. Additionally, the inhibition of mitochondrial electron transport could disrupt cellular energy production, leading to a variety of downstream effects.
特性
IUPAC Name |
2-iodo-4-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBXQINPERBCIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731605 | |
| Record name | 2-Iodo-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-4-(trifluoromethyl)benzaldehyde | |
CAS RN |
873006-01-0 | |
| Record name | 2-Iodo-4-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)
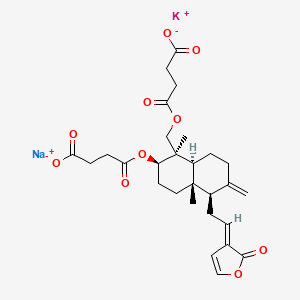
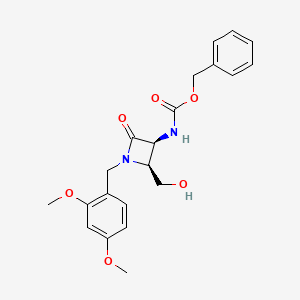

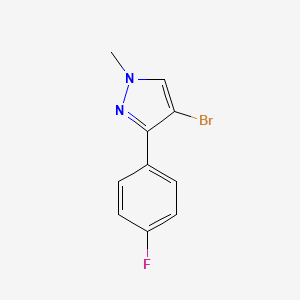
![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)
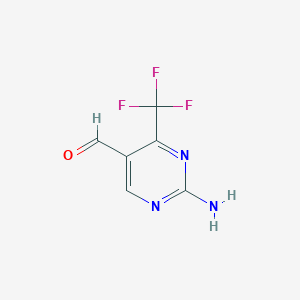
![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)

![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)
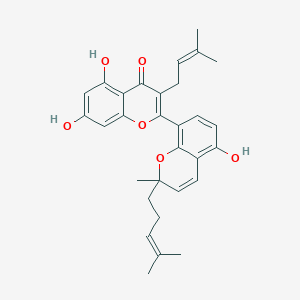

![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)
